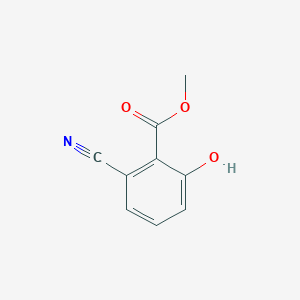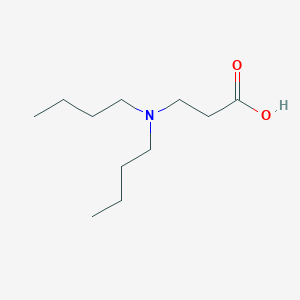![molecular formula C18H16N2O2S2 B3250470 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide CAS No. 2034298-73-0](/img/structure/B3250470.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide
Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O2S2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophene ring structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
It’s worth noting that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied in similar compounds . The most promising analogue displayed micromolar affinity towards 5-HT1A sites . This suggests that N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide may interact with its targets through electrostatic interactions .
Biochemical Pathways
Serotonin receptors, such as the 5-ht1a receptor, are implicated in the pathophysiology of several psychiatric disorders, including depression and anxiety . Therefore, compounds that interact with these receptors could potentially influence these pathways.
Result of Action
The interaction of similar compounds with 5-ht1a receptors suggests that they may influence the physiological functions regulated by these receptors .
Biochemical Analysis
Biochemical Properties
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including 5-HT1A serotonin receptors . The compound’s interaction with these receptors involves hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and biological activity. These interactions are essential for modulating neurotransmitter levels and influencing physiological functions such as mood regulation and appetite control .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving serotonin receptors, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of neurotransmitter release, which can affect mood, cognition, and behavior. Additionally, it has been observed to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly serotonin receptors . The compound acts as a ligand, binding to the receptor’s active site and inducing conformational changes that activate or inhibit downstream signaling pathways. This mechanism is crucial for its therapeutic effects, including its potential use in treating psychiatric disorders and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits beneficial effects, such as mood stabilization and anti-inflammatory properties . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes are essential for its clearance and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues, where it exerts its biological effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with intracellular receptors and signaling molecules. Post-translational modifications and targeting signals direct its localization to specific compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)20-24(21,22)16-8-6-14(11-19)7-9-16/h2-9,12-13,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSMXOYPUJKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)



![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)




![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

